MC-Val-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

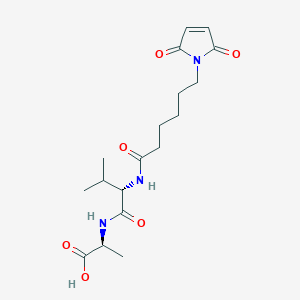

(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-11(2)16(17(25)19-12(3)18(26)27)20-13(22)7-5-4-6-10-21-14(23)8-9-15(21)24/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,19,25)(H,20,22)(H,26,27)/t12-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWKJIWKGSPISH-LRDDRELGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Stability of MC-Val-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Ala-OH is a pivotal component in the construction of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of ADCs. This document details the physicochemical properties of the linker, explores its stability under various conditions, and provides exemplary experimental protocols for its analysis.

Introduction

The strategic design of linkers is paramount to the efficacy and safety of Antibody-Drug Conjugates (ADCs). This compound, which incorporates a maleimidocaproyl (MC) spacer, a valine-alanine (Val-Ala) dipeptide, and a terminal carboxylic acid, is a widely utilized cleavable linker. The maleimide group facilitates covalent attachment to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The Val-Ala dipeptide is specifically designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, ensuring the targeted release of the cytotoxic payload within the cancer cell. This guide delves into the fundamental chemical characteristics and stability profile of this critical ADC component.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, conjugation, and the overall performance of the resulting ADC.

General Properties

| Property | Value | Source |

| Chemical Name | N-(6-Maleimidohexanoyl)-L-valyl-L-alanine | N/A |

| CAS Number | 1342211-31-7 | [1][2] |

| Molecular Formula | C18H27N3O6 | [1][2] |

| Molecular Weight | 381.42 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

Physicochemical Parameters

| Parameter | Value | Method | Source |

| Solubility | 125 mg/mL in DMSO | Experimental | [3] |

| LogP | 0.2019 | Computational | [1] |

| Topological Polar Surface Area (TPSA) | 132.88 Ų | Computational | [1] |

| Hydrogen Bond Donors | 3 | Computational | [1] |

| Hydrogen Bond Acceptors | 5 | Computational | [1] |

| Rotatable Bonds | 11 | Computational | [1] |

| Predicted pKa (Acidic) | ~3.5-4.5 (Carboxylic Acid) | Prediction | N/A |

| Predicted pKa (Basic) | N/A | Prediction | N/A |

Note: pKa values are predicted based on the functional groups present (a terminal carboxylic acid). Experimental determination is recommended for precise values.

Chemical Stability

The stability of the this compound linker is a critical determinant of an ADC's therapeutic index. It must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the target tumor cell.

Stability of the Maleimide Group

The maleimide group is reactive towards thiols, forming a stable thioether bond. However, this linkage can be susceptible to two primary degradation pathways:

-

Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis, particularly at basic pH. This ring-opening reaction can impact the stability and efficacy of the ADC.

-

Retro-Michael Reaction: This reaction can lead to the dissociation of the linker-payload from the antibody, which is a significant concern for ADC stability in vivo. The rate of this reaction is influenced by the local chemical environment.

Stability of the Dipeptide Linker

The Val-Ala dipeptide is designed for enzymatic cleavage.

-

Enzymatic Cleavage: The peptide bond between valine and alanine is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the intended mechanism for payload release.

-

Hydrolytic Stability: In the absence of specific enzymes, the amide bond of the dipeptide is generally stable under physiological conditions (pH 7.4).

Studies have suggested that the Val-Ala linker may offer improved stability and hydrophilicity compared to the more commonly used Val-Cit (valine-citrulline) linker.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of this compound.

-

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., around 220 nm for the peptide bonds and 300 nm for the maleimide group).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature, for instance, 30°C.

-

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways of this compound under various stress conditions.

-

Objective: To intentionally degrade this compound to understand its degradation profile and to ensure the stability-indicating nature of the analytical methods.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid-state sample at 80°C for 48 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent). Aliquots are then subjected to the different stress conditions.

-

Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

Visualizations

Mechanism of Action of an ADC with this compound Linker

Caption: Mechanism of action of an ADC utilizing the this compound linker.

Experimental Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

This compound is a well-defined chemical entity with properties that are highly advantageous for its role as a cleavable linker in ADCs. Its stability profile, characterized by relative stability in circulation and susceptibility to enzymatic cleavage in the lysosomal compartment, is key to its function. A comprehensive understanding of its chemical properties, potential degradation pathways, and the application of robust analytical methods are essential for the successful development of safe and effective antibody-drug conjugates. This guide provides a foundational resource for scientists and researchers in this dynamic and critical area of drug development.

References

An In-Depth Technical Guide to the Synthesis of Maleimidocaproyl-valine-alanine (MC-Val-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for Maleimidocaproyl-valine-alanine (MC-Val-Ala-OH), a crucial linker component in the development of Antibody-Drug Conjugates (ADCs). The Val-Ala dipeptide sequence is designed for cleavage by intracellular proteases, such as Cathepsin B, enabling the targeted release of cytotoxic payloads within cancer cells.[1] The maleimidocaproyl (MC) group provides a reactive handle for conjugation to thiol-containing molecules, typically cysteine residues on antibodies.[2][3]

This document details a multi-step solution-phase synthesis approach, outlining the necessary protecting group strategies, coupling reactions, and deprotection steps. Experimental protocols are provided for each key transformation, and quantitative data from representative procedures are summarized for clarity.

Overall Synthetic Scheme

The synthesis of Maleimidocaproyl-valine-alanine is proposed to proceed via a four-step solution-phase route, starting from commercially available L-alanine methyl ester hydrochloride and Boc-L-valine. The strategy involves the sequential coupling of the amino acids, followed by the introduction of the maleimidocaproyl moiety and a final saponification to yield the target carboxylic acid.

Caption: Proposed four-step solution-phase synthesis route for Maleimidocaproyl-valine-alanine (this compound).

Data Presentation

The following table summarizes the expected materials, reaction times, and typical yields for each step of the synthesis. These values are based on analogous reactions reported in the chemical literature and serve as a general guideline.

| Step | Starting Materials | Key Reagents | Solvent(s) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| 1 | Boc-Val-OH, H-Ala-OMe·HCl | HATU, DIPEA | DMF | 2 - 4 | 85 - 95 | >95 |

| 2 | Boc-Val-Ala-OMe | TFA | DCM | 1 - 2 | 95 - 100 | >95 |

| 3 | H-Val-Ala-OMe·TFA, 6-Maleimidohexanoic acid | HATU, DIPEA | DMF | 2 - 4 | 80 - 90 | >95 |

| 4 | MC-Val-Ala-OMe | LiOH | THF, Water | 2 - 3 | 90 - 98 | >98 |

Experimental Protocols

Step 1: Synthesis of Boc-L-valyl-L-alanine methyl ester (Boc-Val-Ala-OMe)

This step involves the coupling of N-terminally protected Boc-L-valine with the methyl ester of L-alanine using HATU as the coupling agent.

Caption: Experimental workflow for the synthesis of Boc-Val-Ala-OMe.

Protocol:

-

To a solution of Boc-L-valine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Boc-Val-Ala-OMe as a white solid.

Step 2: N-Terminal Deprotection of Boc-Val-Ala-OMe

The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine of the dipeptide ester.[4][5]

Caption: Experimental workflow for the N-terminal deprotection of Boc-Val-Ala-OMe.

Protocol:

-

Dissolve Boc-Val-Ala-OMe (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Val-Ala-OMe·TFA.

Step 3: Synthesis of Maleimidocaproyl-valine-alanine methyl ester (MC-Val-Ala-OMe)

The deprotected dipeptide is coupled with 6-maleimidohexanoic acid to introduce the maleimide functionality.

References

- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Maleimidohexanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Val-Ala Linker Cleavage in Antibody-Drug Conjugates: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action governing the cleavage of the valine-alanine (Val-Ala) linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the enzymatic process, present comparative quantitative data, provide detailed experimental protocols for assessing linker stability, and visualize the key pathways and workflows.

The Core Mechanism: Intracellular Proteolytic Cleavage

The Val-Ala dipeptide linker is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target cancer cells. The primary enzyme responsible for this cleavage is cathepsin B , a lysosomal cysteine protease that is often upregulated in various tumor types.

The process unfolds in a series of orchestrated steps following the binding of the ADC to its target antigen on the cancer cell surface:

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a cocktail of hydrolytic enzymes, including cathepsin B, and characterized by an acidic environment (pH 4.5-5.0).

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and specifically hydrolyzes the amide bond between the alanine residue of the Val-Ala dipeptide and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).

-

Self-Immolation and Payload Release: The cleavage of the Val-Ala linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, along with carbon dioxide and aza-quinone methide. Once released, the payload can exert its cell-killing effect, for instance, by binding to tubulin or DNA.

The Val-Ala linker offers several advantages in ADC design. Compared to the more extensively studied valine-citrulline (Val-Cit) linker, the Val-Ala linker can exhibit improved hydrophilicity and stability.[1][2] This can lead to ADCs with higher drug-to-antibody ratios (DARs) and reduced aggregation potential.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the performance of Val-Ala linkers in ADCs, providing a comparative perspective.

Table 1: Comparative In Vitro Cytotoxicity of ADCs

| ADC Linker Type | Payload | Target Cell Line | IC50 Value | Reference |

| Val-Ala -PABC | MMAE | HER2+ | 92 pmol/L | [3] |

| Val-Ala -PABC | MMAE | HER2+ SKBR3 | 41 pM | [4] |

| Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 pmol/L | [3] |

| Non-cleavable | MMAE | HER2+ | 609 pmol/L | [3] |

| Val-Cit | MMAE | HER2+ | 14.3 pmol/L | [3] |

Table 2: Cathepsin B Cleavage Rate and Plasma Stability

| Linker Dipeptide | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability | Reference |

| Val-Ala | ~50% | Hydrolyzed within 1 hour in mouse plasma.[3] | [5] |

| Val-Cit | 100% (Baseline) | Hydrolyzed within 1 hour in mouse plasma.[3] | [5] |

Note: The provided quantitative data is based on specific experimental conditions and ADC constructs. Results may vary depending on the antibody, payload, conjugation site, and experimental setup.

Detailed Experimental Protocols

Accurate assessment of linker stability and cleavage is paramount in ADC development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

-

ADC Preparation: Prepare a stock solution of the Val-Ala ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).

-

Plasma Incubation:

-

Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

-

Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).

-

Immediately quench the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile to precipitate proteins) or by freezing the samples at -80°C.

-

-

Sample Analysis:

-

Quantification of Intact ADC (ELISA):

-

Coat a 96-well plate with the target antigen.

-

Add diluted plasma samples. The intact ADC will bind to the antigen.

-

Use an enzyme-conjugated secondary antibody that specifically recognizes the payload to detect the amount of ADC with the payload still attached.

-

A separate ELISA can be performed using a secondary antibody that detects the primary antibody to measure the total antibody concentration. The difference between total antibody and payload-conjugated antibody indicates the extent of drug deconjugation.

-

-

Quantification of Released Payload (LC-MS/MS):

-

Precipitate proteins from the plasma samples (e.g., with acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released cytotoxic drug.

-

-

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Ala linker-containing ADC specifically due to the action of cathepsin B.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer with a pH optimal for cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.0).

-

Activation Buffer: Prepare a solution containing a reducing agent to activate cathepsin B (e.g., 10 mM DTT in assay buffer).

-

Cathepsin B: Reconstitute recombinant human cathepsin B in assay buffer.

-

ADC Solution: Prepare the Val-Ala ADC at a known concentration (e.g., 10 µM) in assay buffer.

-

-

Enzyme Activation:

-

Incubate the cathepsin B solution with the activation buffer for a specified time (e.g., 15 minutes at 37°C) to ensure the active site cysteine is in its reduced, active state.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the ADC solution and the assay buffer. Pre-warm to 37°C.

-

Initiate the reaction by adding the activated cathepsin B to the ADC solution. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding a quenching solution, such as a protease inhibitor cocktail or a strong acid (e.g., 2% formic acid).

-

-

Analysis of Payload Release (HPLC or LC-MS):

-

Analyze the quenched samples by reverse-phase HPLC or LC-MS.

-

Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released payload over time.

-

Calculate the percentage of released payload at each time point to determine the cleavage rate.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.

Caption: Intracellular trafficking and payload release of a Val-Ala ADC.

Caption: Workflow for an in vitro Cathepsin B cleavage assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

The Strategic Role of MC-Val-Ala-OH in Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a formidable class of therapeutics in oncology, realizing the long-envisioned concept of a "magic bullet." The sophisticated design of these bioconjugates hinges on the interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges them. The linker is of paramount importance, dictating the stability, efficacy, and safety profile of the ADC. Among the various linker technologies, protease-cleavable linkers have gained prominence for their ability to selectively release the payload within the tumor microenvironment. This technical guide provides a comprehensive examination of the maleimidocaproyl-valine-alanine (MC-Val-Ala-OH) linker, a key player in the development of next-generation ADCs. We will delve into its chemical characteristics, mechanism of action, comparative advantages, and the experimental protocols essential for its evaluation, offering a technical resource for researchers and developers in the field of targeted cancer therapy.

Introduction to this compound in ADC Technology

The this compound linker is a chemically defined entity designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies.[1][2] It is a cleavable linker system, a class of linkers engineered to maintain stability in systemic circulation and undergo specific cleavage to release the active drug upon internalization into target cancer cells.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[5]

The structure of this compound comprises three key functional units:

-

Maleimidocaproyl (MC) group: This unit provides a reactive maleimide moiety for covalent conjugation to thiol groups, typically generated by the reduction of interchain disulfide bonds on the antibody.[2] The caproyl spacer enhances solubility and provides spatial separation between the antibody and the payload.

-

Valine-Alanine (Val-Ala) dipeptide: This dipeptide sequence serves as the cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[6][] The choice of this specific dipeptide influences the cleavage kinetics and overall stability of the ADC.

-

Carboxylic acid (-OH) group: This terminal group is activated (e.g., as an NHS ester or with a self-immolative spacer like PABC) to react with an amine group on the cytotoxic payload, completing the linker-payload construct prior to antibody conjugation.[2]

The Val-Ala linker has emerged as a significant alternative to the more extensively studied valine-citrulline (Val-Cit) linker. Comparative studies have highlighted differences in their physicochemical properties, which can impact the drug-to-antibody ratio (DAR), aggregation propensity, and hydrophobicity of the final ADC.[6][][8][] Notably, the Val-Ala linker has been reported to exhibit lower hydrophobicity, which can be advantageous when working with highly lipophilic payloads, allowing for higher DARs with reduced aggregation.[6][]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC utilizing an this compound linker is contingent upon a precise sequence of events, ensuring the cytotoxic payload is delivered specifically to the malignant cells.

-

Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates systemically. The monoclonal antibody component guides the ADC to the tumor site by binding to a specific tumor-associated antigen on the surface of cancer cells.[10] The stability of the Val-Ala linker in plasma is critical during this phase to prevent premature payload release and associated systemic toxicity.[3]

-

Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1] The internalized complex is then trafficked through the endosomal pathway to the lysosomes.[1]

-

Proteolytic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker.[6][11] This enzymatic cleavage is the key step in the targeted release of the payload.

-

Payload Release and Cytotoxic Effect: Following the cleavage of the Val-Ala linker, a self-immolative spacer (if present), such as p-aminobenzyl carbamate (PABC), spontaneously decomposes, liberating the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[12] The released payload can then exert its cell-killing effect, which for a commonly used payload like Monomethyl Auristatin E (MMAE), involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][][14]

Signaling Pathways of a Common Payload: Monomethyl Auristatin E (MMAE)

MMAE is a potent synthetic antineoplastic agent and a frequent payload choice for ADCs utilizing cleavable linkers like this compound.[1][] Its mechanism of action centers on the disruption of the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.

Upon its release into the cytoplasm, MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[14][15] This disruption of microtubule dynamics has profound downstream effects:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[16]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades (e.g., caspase-3), leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1]

Furthermore, the physicochemical properties of MMAE allow it to be cell-permeable. This enables the "bystander effect," where released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[17][18][19][20]

Quantitative Data Presentation

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters comparing Val-Ala and Val-Cit linkers, as well as the cytotoxic potency of MMAE.

Table 1: Comparative Properties of Val-Ala and Val-Cit Linkers in ADCs

| Property | Val-Ala Linker | Val-Cit Linker | Key Implications |

| Hydrophobicity | Lower | Higher | Lower hydrophobicity of Val-Ala may reduce ADC aggregation, especially with lipophilic payloads, potentially allowing for higher and more homogeneous DAR.[6][] |

| Aggregation at High DAR | Less aggregation observed. Can achieve DAR up to 7.4 with limited aggregation (<10%).[6][] | Prone to aggregation, which can be a challenge for achieving high DARs. Aggregation of 1.80% observed with a DAR of ~7.[8] | Lower aggregation improves manufacturability, stability, and potentially reduces immunogenicity of the ADC. |

| Cathepsin B Cleavage Rate | Generally reported to be slightly slower than Val-Cit.[21] | Considered a highly efficient substrate for Cathepsin B.[11] | Cleavage kinetics can influence the rate of payload release and overall ADC potency. |

| Plasma Stability | Generally high stability in human plasma.[8][21] | Also exhibits good stability in human plasma.[8][21] | Both linkers are designed for stability in circulation to minimize premature payload release. |

Table 2: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | ~5 | [16] |

| PANC-1 | Pancreatic Carcinoma | ~2 | [16] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | <1 | [17] |

| PC-3 | Prostate Cancer | ~2 | [15] |

| C4-2B | Prostate Cancer | ~2 | [15] |

| HeLa | Cervical Cancer | 6-30 | [22] |

| HT-29 | Colorectal Adenocarcinoma | 6-30 | [22] |

| SK-N-MC | Neuroepithelioma | 6-30 | [22] |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method).

Detailed Experimental Protocols

Robust and reproducible experimental data are the cornerstone of ADC development. The following sections provide detailed methodologies for key in vitro assays used to characterize ADCs with this compound linkers.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the propensity for premature payload release in a biologically relevant matrix.

Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.

Materials:

-

Antibody-Drug Conjugate (ADC) stock solution

-

Human, mouse, or rat plasma (anticoagulant-treated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

-

LC-MS system

Workflow Diagram:

Procedure:

-

Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma from the desired species.[3]

-

Incubate the mixture at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the plasma-ADC mixture and immediately store them at -80°C to halt any further reaction.[23][24]

-

For analysis, thaw the samples and subject them to an immunoaffinity capture procedure to isolate the ADC from plasma proteins.[25][26]

-

Analyze the captured, intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates drug deconjugation.[26]

-

The supernatant from the capture step can be analyzed by LC-MS to quantify the concentration of the released payload.[24][25]

-

Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay directly assesses the susceptibility of the Val-Ala linker to its target enzyme.

Objective: To quantify the rate of linker cleavage and payload release in the presence of Cathepsin B.

Materials:

-

ADC or linker-payload construct

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)[27]

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.[27]

-

Initiate the reaction by adding a known concentration of active Cathepsin B (e.g., 20 nM).[27]

-

Incubate the reaction at 37°C.[11]

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate freezing).

-

Analyze the samples using LC-MS/MS to quantify the concentration of the released payload.[27]

-

Plot the concentration of the released payload against time to determine the initial rate of cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

-

Target antigen-positive cancer cell line

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[28]

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4][29]

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

-

Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.

-

Incubate the plate for a defined period (typically 72-96 hours) at 37°C in a 5% CO2 incubator.[29]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[4][28]

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[28]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a finely tuned balance of stability and controlled, protease-mediated payload release. Its favorable physicochemical properties, particularly its lower hydrophobicity compared to Val-Cit, can mitigate challenges associated with ADC aggregation, thereby enabling the development of conjugates with higher drug loading and improved manufacturing profiles. A thorough understanding of its mechanism of action, the downstream effects of its payloads, and the rigorous application of the detailed experimental protocols outlined in this guide are essential for the successful preclinical development and clinical translation of next-generation ADCs. As the field of targeted cancer therapy continues to evolve, the strategic selection and optimization of linkers like this compound will remain a critical determinant in the creation of safer and more effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]

- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ADC Plasma Stability Assay [iqbiosciences.com]

- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. benchchem.com [benchchem.com]

- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Aqueous Solubility Characteristics of MC-Val-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility data for MC-Val-Ala-OH in various aqueous buffers is not extensively available in public literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent parts, general principles of peptide solubility, and established experimental protocols for determining such characteristics. The presented data tables are illustrative and intended to guide experimental design.

Introduction: The Critical Role of Linker Solubility in Antibody-Drug Conjugates (ADCs)

The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of the overall therapeutic's success, influencing its stability, pharmacokinetics (PK), and efficacy.[1] this compound is a cleavable ADC linker system, featuring a maleimide group for conjugation to antibody thiol groups, a Valine-Alanine dipeptide as a protease cleavage site, and a terminal carboxylic acid.[2]

The aqueous solubility of the linker-payload complex is a paramount concern. Many potent cytotoxic payloads are highly hydrophobic, and conjugation to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[][4] Insufficient solubility can compromise manufacturing, reduce therapeutic efficacy, and potentially induce an immunogenic response.[5] Hydrophilic linkers are often employed to counteract the hydrophobicity of the payload, ensuring the final ADC remains soluble and stable in systemic circulation.[][5] This guide focuses on the expected solubility profile of the this compound linker itself and provides a framework for its experimental determination.

Physicochemical Profile of this compound

To predict the solubility behavior of this compound, we must analyze its structural components:

-

Maleimidocaproyl (MC) Group: This portion is relatively hydrophobic due to its hexanoic acid-derived spacer. The maleimide ring itself is reactive towards thiols but contributes moderately to hydrophobicity.

-

Valine (Val) and Alanine (Ala) Dipeptide: Both valine and alanine are amino acids with nonpolar, aliphatic side chains. This dipeptide core is inherently hydrophobic.[6] In the context of ADC linkers, this hydrophobicity is a key feature recognized by lysosomal proteases like Cathepsin B for cleavage.[7]

-

Terminal Carboxylic Acid (-OH): The free carboxylic acid at the C-terminus provides a site for ionization. At pH values above its pKa (typically around 2-3), it will be deprotonated to a carboxylate (-O⁻), imparting a negative charge and significantly increasing aqueous solubility.

Overall Net Charge Calculation: To estimate solubility in different pH environments, one can calculate the net charge of the peptide.[8][9]

-

Acidic Residues (Asp, Glu, C-terminal -COOH): Contribute a -1 charge at neutral pH.

-

Basic Residues (Lys, Arg, N-terminal -NH2): Contribute a +1 charge. Histidine's charge is pH-dependent.

For this compound, the primary ionizable group is the C-terminal carboxylic acid. Therefore:

-

At pH < ~2.5: The molecule will be neutral and is expected to have very low aqueous solubility.

-

At pH > ~3.5: The molecule will carry a net negative charge (-1), which should enhance its solubility in aqueous media.

Illustrative Solubility Characteristics

The following table summarizes the expected solubility of this compound in common aqueous buffer systems. These values are illustrative and serve as a starting point for experimental verification. The primary determinant of solubility will be the pH of the buffer, which governs the ionization state of the terminal carboxyl group.

| Buffer System | pH | Expected Solubility Range (mg/mL) | Rationale & Comments |

| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | At physiological pH, the carboxyl group is fully ionized, promoting solubility. However, the hydrophobic backbone may limit high concentrations. |

| Citrate Buffer | 3.0 | < 0.5 | The pH is close to the pKa of the carboxyl group, leading to a mixed population of charged and neutral molecules and thus lower solubility. |

| Citrate-Phosphate Buffer | 5.0 | 0.5 - 2 | Increased ionization compared to pH 3.0 should improve solubility. |

| Bicarbonate Buffer | 9.0 | > 5 | The strongly basic pH ensures the carboxyl group is deprotonated, maximizing electrostatic repulsion and interaction with water. |

| Deionized Water | ~7.0 (unbuffered) | Variable | Solubility will be highly dependent on the final pH of the solution after the peptide is added. Should behave similarly to PBS. |

Note: A commercial supplier indicates that a clear solution of ≥ 2.08 mg/mL can be achieved using co-solvents like DMSO and surfactants, though the saturation point in a purely aqueous system is not specified.[10]

Experimental Protocol for Solubility Determination

A robust assessment of solubility involves both kinetic and thermodynamic measurements. The following is a generalized protocol for determining the aqueous solubility of this compound.

4.1 Materials and Equipment

-

This compound (lyophilized powder)

-

Aqueous buffers of interest (e.g., PBS pH 7.4, Citrate pH 5.0)

-

Organic solvent (e.g., Dimethyl Sulfoxide, DMSO)[10]

-

High-purity water

-

Microcentrifuge tubes

-

Thermomixer or shaker incubator

-

Plate reader or UV-Vis spectrophotometer

-

HPLC system with a UV detector and a suitable C18 column

-

pH meter

4.2 Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mg/mL).[10]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest. The final DMSO concentration should be kept low and consistent across all wells (e.g., <2% v/v).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

4.3 Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound powder to a known volume of each aqueous buffer in a microcentrifuge tube. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Equilibration: Tightly seal the tubes and agitate them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Supernatant Analysis: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the pellet.

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound (typically dissolved in the mobile phase or a suitable solvent).

-

Dilute the supernatant sample into the analysis range of the calibration curve.

-

Analyze the diluted sample and standards via HPLC-UV.

-

Calculate the concentration of this compound in the original supernatant using the calibration curve. This value represents the thermodynamic solubility.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Conclusion

While specific data is scarce, a systematic analysis of the this compound structure suggests its aqueous solubility is highly pH-dependent, driven by the ionization of its C-terminal carboxyl group. Solubility is expected to be poor under acidic conditions (pH < 3) and significantly improved at neutral and basic pH. The inherent hydrophobicity of the maleimidocaproyl and dipeptide backbone likely prevents very high solubility (>10 mg/mL) in purely aqueous systems without co-solvents. For ADC development, it is crucial to experimentally verify these characteristics using robust methods, such as the shake-flask protocol, to ensure the successful formulation and stability of the final conjugate.

References

- 1. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

- 2. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. jpt.com [jpt.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Shelf Life and Storage of MC-Val-Ala-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability testing protocols for MC-Val-Ala-OH powder, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). Understanding and maintaining the integrity of this linker is paramount for ensuring the quality, efficacy, and safety of the final therapeutic product.

Core Concepts in Stability

The stability of a pharmaceutical intermediate like this compound refers to its ability to maintain its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of the linker can lead to the formation of impurities, which may compromise the conjugation process, reduce the potency of the ADC, or introduce unwanted toxicity.

Recommended Storage Conditions and Shelf Life

Proper storage is essential to preserve the integrity of this compound. The following tables summarize the recommended storage conditions and expected shelf life for the powder form and when in solvent, based on data from various suppliers.

Table 1: Storage and Shelf Life of this compound Powder

| Form | Storage Temperature | Duration | Light/Moisture Protection |

| Powder | -20°C | Up to 3 years[1][2] | Sealed, away from moisture and light[3][4] |

| Powder | 4°C | Up to 2 years[1][2] | Sealed, away from moisture and light |

Table 2: Storage and Shelf Life of this compound in Solvent

| Solvent | Storage Temperature | Duration | Recommendations |

| DMSO | -80°C | Up to 6 months[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles[4] |

| DMSO | -20°C | Up to 1 month[1][2][3] | Use freshly prepared solutions for optimal results |

Experimental Protocol: Forced Degradation Study for this compound Powder

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Objective: To determine the degradation pathways and stability-indicating analytical methods for this compound powder.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

pH meter

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature or an elevated temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid this compound powder in a calibrated oven at high temperatures (e.g., 80°C, 100°C, 120°C) for a defined period. Also, subject the stock solution to thermal stress.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, following ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS.

-

The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the major degradation products using LC-MS/MS to elucidate their structures and propose degradation pathways.

-

The stability-indicating method is considered validated if it can resolve the parent peak from all significant degradation product peaks.

-

Visualizations

Mechanism of Action of an ADC with a Cleavable Linker

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate that utilizes a cleavable linker like this compound.

Experimental Workflow for Stability Testing

This diagram outlines a general workflow for conducting a forced degradation study to assess the stability of this compound powder.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Val-Ala-OH to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the cleavable linker, MC-Val-Ala-OH, to a monoclonal antibody (mAb). This linker system is of significant interest in the development of Antibody-Drug Conjugates (ADCs), as it incorporates a maleimidocaproyl (MC) group for stable covalent linkage to thiol groups on the antibody, and a valine-alanine (Val-Ala) dipeptide that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells. This targeted release of a cytotoxic payload enhances the therapeutic window of the ADC.[1][2][3]

The following protocols and data have been compiled to guide researchers through the successful conjugation, purification, and characterization of an ADC utilizing the this compound linker.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

| Parameter | Recommended Value | Range for Optimization | Notes |

| pH | 7.0 - 7.5 | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific within this pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] |

| Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight. |

| Reaction Time | 1 - 2 hours | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |

| Molar Excess of Reducing Agent (TCEP) to mAb | 10 - 20 fold | 5 - 50 fold | The excess of TCEP (tris(2-carboxyethyl)phosphine) is crucial for the efficient reduction of interchain disulfide bonds in the mAb hinge region, exposing the thiol groups required for conjugation. |

| Molar Excess of this compound-Payload to mAb | 5 - 10 fold | 2 - 20 fold | The optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR) and the specific characteristics of the mAb and payload. A higher excess can lead to a higher DAR but may also increase the risk of aggregation. |

| Quenching Agent | N-acetylcysteine or Cysteine | A 10-20 fold molar excess relative to the maleimide linker is typically used to quench any unreacted maleimide groups, preventing non-specific reactions. |

Table 2: Methods for Drug-to-Antibody Ratio (DAR) Determination

| Method | Principle | Advantages | Disadvantages |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | May not be suitable for all ADC formats. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for DAR calculation based on the relative peak areas. | High resolution and sensitivity. | Requires denaturation of the ADC. |

| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload). | Simple and rapid method for determining the average DAR. | Does not provide information on the distribution of DAR species and requires that the payload has a distinct absorbance peak from the antibody.[] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the exact mass of the intact ADC or its subunits, allowing for precise DAR calculation and identification of different conjugated species. | Provides the most accurate and detailed information on DAR and the distribution of drug-loaded species.[6][7] | Requires specialized instrumentation and expertise. |

Experimental Protocols

Protocol 1: Reduction of Monoclonal Antibody Interchain Disulfide Bonds

This protocol describes the reduction of the interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

-

Degassed buffers

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Prepare the mAb solution to a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Prepare a fresh stock solution of TCEP in the degassed Reaction Buffer.

-

Add a 10-20 fold molar excess of the TCEP solution to the mAb solution.

-

Flush the reaction vial with an inert gas, seal it, and incubate for 1-2 hours at 37°C with gentle mixing.

-

Remove the excess TCEP using a desalting column (e.g., G25) equilibrated with the degassed Reaction Buffer. The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound-Payload to the Reduced Monoclonal Antibody

This protocol details the conjugation of the maleimide-activated this compound linker (pre-attached to a payload) to the reduced mAb.

Materials:

-

Reduced Monoclonal Antibody (from Protocol 1)

-

This compound-Payload dissolved in an organic solvent (e.g., DMSO or DMF)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5

-

Quenching Solution: N-acetylcysteine or Cysteine in Reaction Buffer

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Immediately before conjugation, dissolve the this compound-Payload in a minimal amount of a suitable organic solvent to create a concentrated stock solution.

-

Add a 5-10 fold molar excess of the this compound-Payload stock solution to the reduced mAb solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

-

Flush the reaction vial with an inert gas, seal it, and incubate for 1-2 hours at room temperature with gentle mixing. Protect from light if the payload is light-sensitive.

-

To quench the reaction, add a 10-20 fold molar excess of the Quenching Solution relative to the initial amount of the maleimide linker. Incubate for 15-30 minutes at room temperature.

-

The resulting Antibody-Drug Conjugate (ADC) is now ready for purification.

Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC and the subsequent determination of the Drug-to-Antibody Ratio (DAR).

Materials:

-

Crude Antibody-Drug Conjugate (from Protocol 2)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), Protein A affinity chromatography)

-

Characterization instruments (e.g., HIC-HPLC, RP-HPLC, UV/Vis spectrophotometer, LC-MS)

-

Appropriate buffers for purification and analysis

Procedure:

-

Purification: Purify the ADC from unreacted drug-linker, quenching agent, and other small molecules using a suitable chromatography method such as Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography.

-

Characterization - DAR Determination:

-

UV/Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm and the specific wavelength for the payload. Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]

-

HIC-HPLC: Analyze the purified ADC by HIC to determine the distribution of species with different DARs.

-

RP-HPLC: Reduce the purified ADC and analyze the light and heavy chains by RP-HPLC to calculate the DAR.

-

LC-MS: For the most accurate determination, analyze the intact or reduced ADC by LC-MS to obtain the precise mass and calculate the DAR.[6][7]

-

-

Further Characterization (Optional): Perform additional analyses such as SEC for aggregation analysis, and in vitro cell-based assays to assess the potency and specificity of the ADC.

Visualizations

Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.

Caption: Mechanism of action of an ADC with a cleavable Val-Ala linker.

References

Application Notes and Protocols for the Purification of MC-Val-Ala-OH Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and experimental protocols for the purification of antibody-drug conjugates (ADCs) featuring the cleavable MC-Val-Ala-OH linker. The protocols outlined below are designed to ensure high purity, homogeneity, and stability of the final ADC product, which are critical quality attributes for therapeutic applications.

Introduction

Antibody-drug conjugates are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The this compound linker is a protease-cleavable linker system designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells, where it is cleaved by lysosomal enzymes like Cathepsin B.

The manufacturing process of ADCs is complex and often results in a heterogeneous mixture of species, including unconjugated antibody, free drug-linker, and ADCs with varying drug-to-antibody ratios (DAR). Additionally, the conjugation process can induce the formation of aggregates. Therefore, robust purification strategies are essential to remove process-related impurities and to isolate a homogeneous ADC product with the desired DAR profile. This document outlines several effective techniques for the purification of this compound antibody conjugates.

Purification Strategies Overview

A multi-step purification strategy is typically employed to address the various impurities generated during the conjugation reaction. The most common techniques include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX). The selection and sequence of these techniques depend on the specific characteristics of the ADC and the impurities to be removed.

A general workflow for ADC purification is depicted below.

Figure 1: General workflow for the production and purification of an antibody-drug conjugate.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of different purification techniques in removing key impurities from ADC preparations. The values presented are indicative and may vary depending on the specific ADC and process conditions.

| Purification Technique | Primary Impurity Removed | Typical Purity Achieved (%) | Aggregate Removal Efficiency (%) | Free Drug Removal Efficiency (%) |

| Tangential Flow Filtration (TFF) | Small molecules (free drug, linker, solvents) | >95 | Low | >99 |

| Size Exclusion Chromatography (SEC) | Aggregates, fragments, free drug | >98 | >95 | >99 |

| Hydrophobic Interaction Chromatography (HIC) | DAR variants, aggregates, unconjugated mAb | >99 (for specific DAR species) | >90 | High |

| Ion Exchange Chromatography (IEX) | Charge variants, aggregates | >98 | >85 | Moderate |

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecule Impurities

TFF is a rapid and efficient method for buffer exchange and the removal of small molecule impurities such as unconjugated drug-linker and organic solvents from the crude conjugation reaction mixture.[1]

Materials:

-

TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for an IgG-based ADC)

-

Crude ADC conjugation mixture

-

Diafiltration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Peristaltic pump

-

Pressure gauges

Procedure:

-

System Setup and Equilibration:

-

Assemble the TFF system according to the manufacturer's instructions.

-

Equilibrate the system with diafiltration buffer until a stable baseline is achieved.

-

-

Loading:

-

Load the crude ADC mixture into the feed reservoir.

-

-

Concentration (Optional):

-

Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) by applying transmembrane pressure (TMP).

-

-

Diafiltration:

-

Perform diafiltration by adding diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed.

-

Typically, 5-10 diavolumes are required to achieve sufficient removal of small molecule impurities.[2]

-

-

Final Concentration and Recovery:

-

Concentrate the diafiltered ADC solution to the desired final concentration.

-

Recover the purified ADC from the system.

-

Figure 2: Workflow for Tangential Flow Filtration (TFF) of ADCs.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Free Drug Removal

SEC separates molecules based on their size. It is highly effective in removing high-molecular-weight aggregates and low-molecular-weight free drug-linker from the ADC preparation.[3][4]

Materials:

-

HPLC or FPLC system

-

SEC column suitable for monoclonal antibodies (e.g., Superdex 200, TSKgel G3000SWxl)

-

Partially purified ADC from TFF

-

Mobile phase (e.g., PBS, pH 7.4)

-

UV detector (280 nm)

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with at least two column volumes of mobile phase at the desired flow rate until a stable baseline is achieved.

-

-

Sample Loading:

-

Inject the ADC sample onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

-

-

Elution:

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the elution profile at 280 nm. The ADC monomer will elute as the main peak, preceded by any aggregates and followed by smaller molecules like the free drug-linker.

-

-

Fraction Collection:

-

Collect fractions corresponding to the main ADC monomer peak.

-

-

Analysis:

-

Analyze the collected fractions for purity, aggregation levels, and DAR.

-

Figure 3: Workflow for Size Exclusion Chromatography (SEC) of ADCs.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, HIC is a powerful technique to separate ADC species with different DARs.[5]

Materials:

-

HPLC or FPLC system

-

HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

-

Binding Buffer (Mobile Phase A): High salt concentration (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Elution Buffer (Mobile Phase B): Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

-

UV detector (280 nm)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample with the Binding Buffer to promote binding to the column.

-

-

Column Equilibration:

-

Equilibrate the HIC column with Binding Buffer.

-

-

Sample Loading:

-

Load the prepared ADC sample onto the column.

-

-

Elution:

-

Elute the bound ADC species using a linear gradient of decreasing salt concentration (from 100% Mobile Phase A to 100% Mobile Phase B).

-

Species with lower DARs (less hydrophobic) will elute earlier, while species with higher DARs (more hydrophobic) will elute later.

-

-

Fraction Collection:

-

Collect fractions across the elution gradient.

-

-

Analysis:

-

Analyze the collected fractions to determine the DAR of each peak and pool the fractions containing the desired DAR species.

-

Figure 4: Workflow for Hydrophobic Interaction Chromatography (HIC) of ADCs.

Protocol 4: Ion Exchange Chromatography (IEX) for Charge Variant and Aggregate Removal

IEX separates molecules based on their net surface charge. It can be used to remove charged impurities and, in some cases, to separate ADC species, although the resolution is often lower than with HIC for DAR separation. Cation exchange chromatography (CEX) is commonly used for ADC purification.[6][7]

Materials:

-

HPLC or FPLC system

-

Cation exchange column (e.g., SP Sepharose, Eshmuno® CPX)

-

Binding Buffer (e.g., 20 mM sodium acetate, pH 5.0)

-

Elution Buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0)

-

ADC sample

-

UV detector (280 nm)

Procedure:

-

Sample Preparation:

-

Buffer exchange the ADC sample into the Binding Buffer.

-

-

Column Equilibration:

-

Equilibrate the CEX column with Binding Buffer.

-

-

Sample Loading:

-

Load the prepared ADC sample onto the column.

-

-

Elution:

-

Elute the bound ADC species using a linear gradient of increasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer).

-

-

Fraction Collection:

-

Collect fractions across the elution gradient.

-

-

Analysis:

-

Analyze the collected fractions for purity and aggregate content.

-

Figure 5: Workflow for Ion Exchange Chromatography (IEX) of ADCs.

Conclusion

The purification of this compound antibody-drug conjugates is a critical step in their manufacturing process to ensure a safe and efficacious therapeutic product. A combination of purification techniques, including Tangential Flow Filtration, Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, and Ion Exchange Chromatography, is often necessary to remove various process-related impurities. The detailed protocols and workflows provided in these application notes serve as a guide for developing a robust and efficient purification strategy for this important class of biotherapeutics. It is important to note that optimization of these protocols will be required for each specific ADC molecule.

References

- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Utilizing MC-Val-Ala-OH for Site-Specific Antibody Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action. Site-specific conjugation has emerged as a superior alternative to traditional stochastic methods, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and predictable behavior.

These application notes provide a detailed guide to using MC-Val-Ala-OH, a versatile linker for site-specific antibody conjugation. This linker features a maleimidocaproyl (MC) group for thiol-specific conjugation, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a terminal hydroxyl group (-OH) for payload attachment.[1] The Val-Ala sequence is designed for selective cleavage by proteases highly expressed in the lysosomal compartment of tumor cells, ensuring targeted drug release and minimizing systemic toxicity.[]

Logical Framework for Site-Specific Conjugation

The process begins with the antibody, which is genetically engineered to introduce cysteine residues at specific, accessible sites. This "thiomab" serves as the scaffold for conjugation. In a parallel process, the this compound linker's terminal carboxylic acid is activated and coupled to an amine-containing cytotoxic payload. The final step involves the specific reaction between the maleimide group of the linker-payload construct and the engineered thiol on the antibody, forming a stable thioether bond and yielding the final ADC.

Caption: Logical workflow for creating a site-specific ADC.

Mechanism of Action: ADC Signaling Pathway

The therapeutic efficacy of an ADC constructed with a cleavable Val-Ala linker depends on a precise sequence of events following administration. The ADC circulates in the bloodstream, binds to its target antigen on the surface of a cancer cell, and is internalized. It is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, cleave the Val-Ala linker.[][3] This releases the cytotoxic payload, which can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.

Caption: Mechanism of action for a cathepsin B-cleavable ADC.

Experimental Protocols

The following protocols provide a generalized framework. Specific reaction times, temperatures, and reagent concentrations should be optimized for each unique antibody and payload combination.

Protocol 1: Linker-Payload Synthesis

This protocol describes the coupling of this compound to an amine-containing payload.

-

Activation of Linker:

-

Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

-